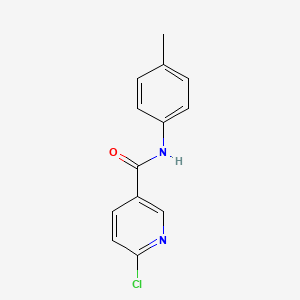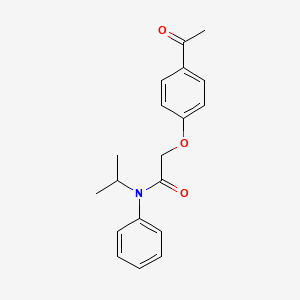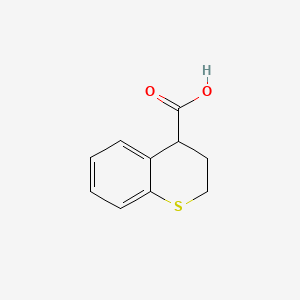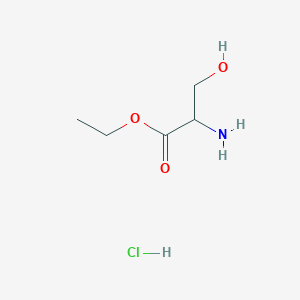![molecular formula C10H9NO4 B6142846 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016674-88-6](/img/structure/B6142846.png)
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an oxazole ring, which is a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of these hetero atoms or groupings can impart preferential specificities in their biological responses .
Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring and an oxazole ring. The furan ring contains an oxygen atom and the oxazole ring contains both an oxygen and a nitrogen atom . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Wissenschaftliche Forschungsanwendungen
FFPA has been studied for its potential therapeutic properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been used in the synthesis of various pharmaceuticals and in the development of new drug delivery systems. FFPA has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells.
Wirkmechanismus
Target of Action
The primary targets of 3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid are currently unknown. The compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets . .
Biochemical Pathways
Furan derivatives are known to participate in various biological activities, suggesting that they may interact with multiple biochemical pathways . .
Pharmacokinetics
Given its structural similarity to other furan derivatives, it is possible that it has similar ADME properties . .
Result of Action
It has been reported that the compound demonstrates good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may exert its effects by disrupting microbial cell functions, although the specific mechanisms remain to be elucidated.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using FFPA in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it an attractive tool for studying the mechanisms of cancer cell death. However, FFPA also has some limitations. For example, it is not very soluble in water and is not very stable in the presence of light or oxygen. Additionally, it has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
1. Further research is needed to better understand the mechanism of action of FFPA.
2. Studies are needed to assess the efficacy of FFPA in vivo.
3. Clinical trials are needed to evaluate the safety and efficacy of FFPA in humans.
4. Studies are needed to explore the potential applications of FFPA in the development of new drugs and drug delivery systems.
5. Research is needed to assess the potential synergistic effects of FFPA with other compounds.
6. Studies are needed to explore the effects of FFPA on other diseases, such as diabetes and cardiovascular disease.
7. Research is needed to further investigate the pharmacokinetics and pharmacodynamics of FFPA.
8. Studies are needed to explore the potential toxic effects of FFPA.
9. Research is needed to investigate the potential of FFPA as a natural preservative.
10. Studies are needed to explore the potential of FFPA as an ingredient in food products.
Synthesemethoden
FFPA can be synthesized from furfuryl alcohol and propionic anhydride through a two-step reaction. First, the furfuryl alcohol is reacted with propionic anhydride in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces furfurylidene-propionic acid. The furfurylidene-propionic acid is then reacted with an acid such as hydrochloric acid or sulfuric acid to form FFPA.
Eigenschaften
IUPAC Name |
3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)4-3-9-11-6-8(15-9)7-2-1-5-14-7/h1-2,5-6H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWLOKPGRAJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)


![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
